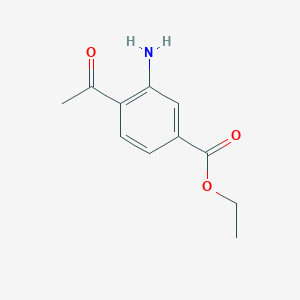![molecular formula C7H5Br2N3 B13674008 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)
6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of two bromine atoms at positions 6 and 8, and a methyl group at position 3 on the triazolo[4,3-a]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the bromination of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems with other heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce N-oxides.
科学研究应用
6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is employed in studies investigating the interaction of triazolopyridine derivatives with biological targets such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-3,8-dimethyl[1,2,4]triazolo[4,3-a]pyridine
- 2-Substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines
Uniqueness
6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s versatility in undergoing various chemical reactions and its potential in medicinal chemistry and material science make it a valuable subject of study in scientific research.
属性
分子式 |
C7H5Br2N3 |
|---|---|
分子量 |
290.94 g/mol |
IUPAC 名称 |
6,8-dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-10-11-7-6(9)2-5(8)3-12(4)7/h2-3H,1H3 |
InChI 键 |
OQBILQLGQMEAJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C=C(C=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



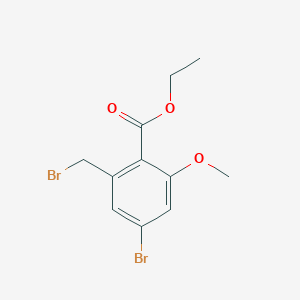

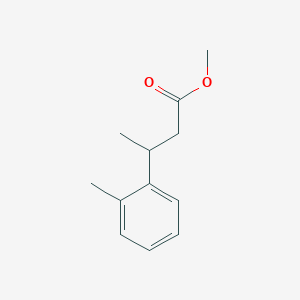
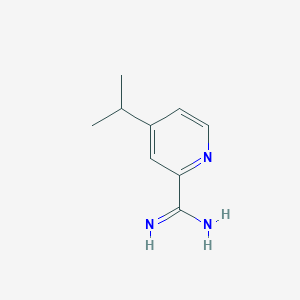
![6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673954.png)
![2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13673960.png)

![Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13673973.png)
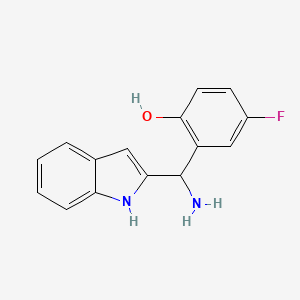

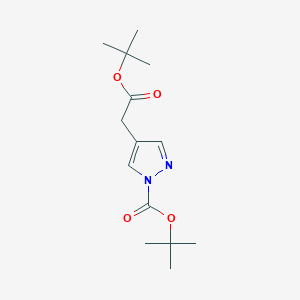
![4-Benzyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13674001.png)
